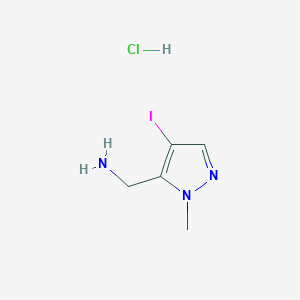

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Description

Table 1: Molecular Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 5 | 12.01 | 60.05 |

| H | 9 | 1.01 | 9.09 |

| Cl | 1 | 35.45 | 35.45 |

| I | 1 | 126.90 | 126.90 |

| N | 3 | 14.01 | 42.03 |

| Total | 273.52 |

Properties

IUPAC Name |

(4-iodo-2-methylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDHIBVIESCGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For 1-methyl-substituted pyrazoles, methylhydrazine reacts with propargyl aldehydes under acidic conditions. For example:

Directed Iodination at the 4-Position

Iodination of pre-formed pyrazoles requires regioselective halogenation. N-Iodosuccinimide (NIS) in dichloromethane at 0°C selectively substitutes the 4-position due to the electron-donating methyl group at N1 directing electrophilic attack.

- Conditions :

| Parameter | Value |

|---|---|

| Substrate | 1-methyl-1H-pyrazol-5-yl methanamine |

| Iodinating agent | N-Iodosuccinimide (1.2 eq) |

| Solvent | Dichloromethane |

| Temperature | 0°C to 25°C |

| Yield | 78–85% |

This method avoids over-iodination, a common side reaction in non-directed halogenation.

Hydrochloride Salt Formation

Acid-Mediated Protonation

The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt:

- Protocol :

- Purity Control :

Alternative Salt Formation Methods

- Aqueous HCl Quenching : Adding concentrated HCl to the amine in water followed by lyophilization yields the hydrochloride salt but risks hydrolysis of the iodopyrazole.

- Ion-Exchange Chromatography : Using Dowex® 50WX4 resin ensures high-purity salt formation but is cost-prohibitive for large-scale production.

Process Optimization and Scalability

Catalytic Efficiency in Iodination

Reducing palladium catalyst loading in cross-coupling steps (e.g., Suzuki reactions for pyrazole intermediates) minimizes costs and residual metal content:

Solvent Selection and Recycling

- Iodination Step : Acetonitrile/water mixtures enable facile phase separation, reducing distillation needs.

- Amination Step : Methanol’s polarity enhances methylamine solubility, but switching to 2-MeTHF improves green chemistry metrics.

Analytical Characterization

Spectroscopic Validation

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Pyrazole Derivatives

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₅H₉Cl₂N₃

- Molecular Weight : 182.05 g/mol .

- Substituent : Chlorine at the 4-position.

- Key Differences :

Thiazole-Based Methanamine Hydrochlorides

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride :

- Structural Differences :

- Ring System : Thiazole (with sulfur) vs. pyrazole (two adjacent nitrogens).

- Substituents : Aryl groups (e.g., 4-chlorophenyl) introduce aromaticity and bulk, absent in the iodine-pyrazole compound.

Substituent Effects on Physicochemical Properties

- Crystallography : Heavy atoms like iodine aid in X-ray crystallographic phasing, as seen in SHELXL-refined structures .

Biological Activity

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, with the molecular formula CHClIN and CAS number 2089257-47-4, is a pyrazole derivative that has garnered attention in medicinal chemistry and biological research. This compound exhibits notable biological activities, particularly in enzyme inhibition and receptor binding, which are critical for various therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves the iodination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. The final product is obtained by reacting the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the specific application and target molecule .

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. In vitro studies show that pyrazole derivatives can act as reversible and non-competitive inhibitors of MAOs, with some compounds demonstrating significant selectivity and potency .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that certain substituted pyrazoles exhibit considerable anti-inflammatory activity in vivo, particularly through inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .

- Anticancer Activity : Some research suggests that pyrazole derivatives may function as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are implicated in cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values comparable to established anticancer drugs .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyrazole derivatives:

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit different reactivity and biological activity compared to related compounds. For instance:

| Compound | Biological Activity |

|---|---|

| (4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride | Exhibits distinct inhibitory profiles against specific enzyme targets due to its trifluoromethyl substitution. |

| (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | Shows enhanced solubility but may differ in receptor binding affinity compared to its hydrochloride counterpart. |

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrazole ring substituents, iodine position, and amine group. Compare chemical shifts with structurally similar pyrazole derivatives (e.g., 3-methyl or 1-ethyl analogs) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretching (2500–3300 cm) for the amine group and C-I stretching (500–600 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (309.96 g/mol for dihydrochloride form) and fragmentation patterns using electrospray ionization (ESI-MS) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Precursor Selection : Start with 1-methyl-1H-pyrazole derivatives (e.g., 4-iodo precursors) and employ nucleophilic substitution or reductive amination .

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or ethanol) under controlled pH (acidic for hydrochloride salt formation) and moderate temperatures (60–80°C) to avoid decomposition .

- Purification : Utilize recrystallization in ethanol/water mixtures or column chromatography with silica gel and methanol/dichloromethane gradients .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Storage : Store at 4°C in airtight, light-resistant containers to minimize degradation .

- Ventilation : Use fume hoods to avoid inhalation of fine powder, as hydrochloride salts may release HCl vapors under humidity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer :

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation. For twinned crystals, employ SHELXL for refinement .

- Hydrogen Bonding Analysis : Use graph-set analysis to map intermolecular interactions (e.g., N–H···Cl hydrogen bonds in the hydrochloride salt) .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths and angles .

Q. What strategies address contradictory biological activity data in pyrazole derivatives?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Target-Specific Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for suspected targets (e.g., kinase enzymes) .

- Metabolite Screening : Perform LC-MS/MS to identify degradation products that may interfere with activity assays .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d,p) level to locate electrophilic sites (e.g., iodine substitution position) .

- Transition State Analysis : Use QM/MM methods to model reaction pathways for SNAr (nucleophilic aromatic substitution) reactions .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to predict solvent-dependent reaction rates .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>150°C for hydrochloride salts) to assess thermal stability .

- Light Exposure Tests : Use UV-vis spectroscopy to monitor photodegradation under simulated sunlight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.